molecular formula C24H15ClN2O2 B11547702 4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11547702
M. Wt: 398.8 g/mol
InChI Key: ZSJKXUUMCBSAOH-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated phenol group, a naphthalene moiety, and a benzoxazole ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine in an ethanol solution. The reaction is carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(pyridin-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(quinolin-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(indol-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H15ClN2O2

Molecular Weight

398.8 g/mol

IUPAC Name

4-chloro-2-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H15ClN2O2/c25-17-8-10-22(28)16(12-17)14-26-18-9-11-23-21(13-18)27-24(29-23)20-7-3-5-15-4-1-2-6-19(15)20/h1-14,28H

InChI Key

ZSJKXUUMCBSAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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